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molecular formula C10H12O2 B1215510 2-tert-Butyl-1,4-benzoquinone CAS No. 3602-55-9

2-tert-Butyl-1,4-benzoquinone

Cat. No. B1215510
M. Wt: 164.20 g/mol
InChI Key: NCCTVAJNFXYWTM-UHFFFAOYSA-N
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Patent
US04345016

Procedure details

16.6 g (0.10 mol) of 2-tert-butylhydroquinone was placed in a 200 cc 3-neck flask. After adding 17.4 g (0.20 mol) of powdery manganese dioxide, 100 cc of toluene was added thereto, and the mixture was heated with stirring. The temperature was maintained at 70° C. for 3 hours. After cooling to room temperature, the manganese dioxide was removed by filtration by means of suction using Celite as a filter aid. Then the manganese dioxide was washed with 50 cc of toluene, and the toluene was evaporated to dryness, by which 2-tert-butyl-1,4-benzoquinone was obtained. The yield was 80% and the melting point was 48°-50° C.
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
17.4 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:11]=[C:10]([OH:12])[CH:9]=[CH:8][C:6]=1[OH:7])([CH3:4])([CH3:3])[CH3:2]>[O-2].[O-2].[Mn+4].C1(C)C=CC=CC=1>[C:1]([C:5]1[C:6](=[O:7])[CH:8]=[CH:9][C:10](=[O:12])[CH:11]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2.3|

Inputs

Step One
Name
Quantity
16.6 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(O)C=CC(=C1)O
Step Two
Name
Quantity
17.4 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the manganese dioxide was removed by filtration by means of suction
WASH
Type
WASH
Details
Then the manganese dioxide was washed with 50 cc of toluene
CUSTOM
Type
CUSTOM
Details
the toluene was evaporated to dryness, by which 2-tert-butyl-1,4-benzoquinone
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C=1C(C=CC(C1)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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